molecular formula C5H6O3 B008558 2-Formylcyclopropane-1-carboxylic acid CAS No. 103425-17-8

2-Formylcyclopropane-1-carboxylic acid

Cat. No.: B008558
CAS No.: 103425-17-8
M. Wt: 114.1 g/mol
InChI Key: VOVAKSXCTQYGIH-UHFFFAOYSA-N
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Description

1-Formylcyclopropane-2-carboxylic acid is an organic compound with the molecular formula C5H6O3 It is a cyclopropane derivative featuring both a formyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Formylcyclopropane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with formylating agents under controlled conditions. For instance, the formylation of cyclopropane-1,1-dicarboxylic acid can yield 1-formylcyclopropane-2-carboxylic acid .

Industrial Production Methods: Industrial production of 1-formylcyclopropane-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Formylcyclopropane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-Formylcyclopropane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-formylcyclopropane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring’s strain can also affect the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • Cyclopropane-1,1-dicarboxylic acid
  • Trans-2-phenylcyclopropane-1-carboxylic acid
  • 1-Phenyl-1-cyclopropanecarboxylic acid

Comparison: 1-Formylcyclopropane-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the cyclopropane ring.

Biological Activity

2-Formylcyclopropane-1-carboxylic acid (C5H6O3) is a cyclopropane derivative characterized by the presence of both a formyl group and a carboxylic acid group. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules.

  • Molecular Formula : C5H6O3
  • Molecular Weight : 114.1 g/mol
  • Structure : The compound features a cyclopropane ring, which contributes to its unique reactivity due to ring strain.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The formyl group can participate in hydrogen bonding, while the cyclopropane ring's strain enhances its reactivity. This dual functionality allows the compound to modulate various biochemical pathways, particularly those involving enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting 1-aminocyclopropane-1-carboxylate oxidase (ACO) , an enzyme crucial for ethylene biosynthesis in plants. Ethylene is a significant plant hormone that regulates growth and development. Inhibiting ACO can lead to decreased ethylene production, which has implications for agricultural practices and crop management .

Interaction with Biological Macromolecules

The compound shows potential in interacting with various biological macromolecules, including proteins and nucleic acids. Its unique structure allows it to fit into active sites of enzymes or bind to receptors, potentially altering their activity. This characteristic is particularly relevant in drug design, where such interactions can lead to the development of novel therapeutics.

Case Studies

  • Inhibition of Ethylene Biosynthesis :
    • A study conducted on Arabidopsis thaliana demonstrated that derivatives of cyclopropane carboxylic acids, including this compound, effectively inhibited ACO activity. Molecular docking studies revealed strong binding affinities compared to known inhibitors like methylcyclopropane .
    • The binding constants for the synthesized compounds were reported as 3.53×1043.53\times 10^{-4} and 2.54×1042.54\times 10^{-4}, indicating significant inhibitory potential .
  • Synthesis and Bioactivity Assessment :
    • Novel synthetic routes employing copper(I) salts as catalysts have been developed for producing cyclopropane derivatives with enhanced yields. These methods facilitate the exploration of bioactive compounds that could serve as enzyme inhibitors .

Data Tables

Compound NameBinding Constant (M)Inhibition Type
This compound3.53×1043.53\times 10^{-4}ACO Inhibition
Methylcyclopropane4.21×1044.21\times 10^{-4}ACO Inhibition
Pyrazinoic Acid5.00×1045.00\times 10^{-4}ACO Inhibition

Properties

IUPAC Name

2-formylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAKSXCTQYGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908375
Record name 2-Formylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103425-17-8
Record name 1-Formylcyclopropane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Formylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Formylcyclopropane-1-carboxylic acid
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Reactant of Route 6
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